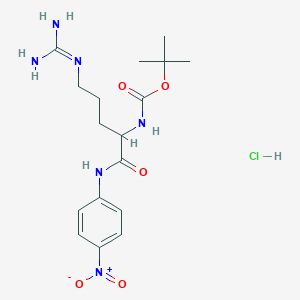
(S)-2-(Boc-amino)-5-guanidino-N-(4-nitrophenyl)pentanamide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Boc-アミノ)-5-グアニジノ-N-(4-ニトロフェニル)ペンタンアミド塩酸塩は、様々な科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、tert-ブトキシカルボニル (Boc) 保護アミノ基、グアニジノ基、およびニトロフェニル基の存在によって特徴付けられます。塩酸塩形態は水溶液における溶解性を高め、様々な用途に適しています。
準備方法
合成経路と反応条件
(S)-2-(Boc-アミノ)-5-グアニジノ-N-(4-ニトロフェニル)ペンタンアミド塩酸塩の合成は、通常、複数の段階を伴います。
アミノ基の保護: アミノ基は、tert-ブトキシカルボニル (Boc) 基を使用して保護されます。これは、アミノ化合物をトリエチルアミンなどの塩基の存在下でジ-tert-ブチルジカルボネートと反応させることで達成されます。
グアニジノ基の導入: グアニジノ基は、N,N'-ジ-Boc-1H-ピラゾール-1-カルボキサミジンなどの適切なグアニジン化試薬との反応によって導入されます。
ニトロフェニル基の付加: ニトロフェニル基は、求核置換反応によって付加され、保護されたアミノ化合物が4-ニトロフェニルクロロホルミエートと反応します。
塩酸塩の形成: 最終生成物は、塩酸で処理することにより塩酸塩形態に変換されます。
工業生産方法
この化合物の工業生産には、従来のバッチプロセスと比較して効率、汎用性、持続可能性が向上したフローマイクロリアクターシステムの使用が含まれる場合があります 。これらのシステムにより、反応条件を精密に制御することができ、最終生成物の収率と純度が向上します。
化学反応の分析
反応の種類
(S)-2-(Boc-アミノ)-5-グアニジノ-N-(4-ニトロフェニル)ペンタンアミド塩酸塩は、様々な化学反応を起こし、これには以下が含まれます。
脱保護反応: Boc基は、トリフルオロ酢酸やシュウ酸塩化物をメタノール中で使用した酸性条件下で除去できます.
置換反応: ニトロフェニル基は、求核剤がニトロ基を置換する求核性芳香族置換反応に関与できます。
酸化および還元反応: グアニジノ基は、尿素誘導体を形成するために酸化を受けることができ、一方、還元はアミンを形成することができます。
一般的な試薬と条件
脱保護: トリフルオロ酢酸、シュウ酸塩化物をメタノール中で.
置換: アミンやチオールなどの求核剤。
酸化: 過酸化水素などの酸化剤。
還元: 水素化リチウムアルミニウムなどの還元剤。
形成される主な生成物
脱保護: 遊離アミノ化合物の形成。
置換: 置換ニトロフェニル誘導体の形成。
酸化: 尿素誘導体の形成。
還元: アミンの形成。
科学的研究の応用
(S)-2-(Boc-アミノ)-5-グアニジノ-N-(4-ニトロフェニル)ペンタンアミド塩酸塩は、科学研究で様々な用途があります。
化学: 複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤やタンパク質-リガンド相互作用の研究に使用されます。
医学: 様々な疾患の治療における治療薬としての可能性が調査されています。
工業: 新しい材料や化学プロセスの開発に使用されます。
作用機序
(S)-2-(Boc-アミノ)-5-グアニジノ-N-(4-ニトロフェニル)ペンタンアミド塩酸塩の作用機序には、特定の分子標的との相互作用が含まれます。グアニジノ基は、生物学的分子と水素結合や静電相互作用を形成して、その活性を影響を与えることができます。ニトロフェニル基は、π-πスタッキング相互作用に関与して、化合物の効果をさらに調節することができます。これらの相互作用は、様々な生化学的経路に影響を与える可能性があり、化合物の観測された生物活性につながります。
類似化合物の比較
類似化合物
(S)-2-(Boc-アミノ)-5-グアニジノ-N-(4-メトキシフェニル)ペンタンアミド塩酸塩: ニトロ基ではなくメトキシ基を持つ類似の構造。
(S)-2-(Boc-アミノ)-5-グアニジノ-N-(4-クロロフェニル)ペンタンアミド塩酸塩: ニトロ基ではなくクロロ基を持つ類似の構造。
独自性
(S)-2-(Boc-アミノ)-5-グアニジノ-N-(4-ニトロフェニル)ペンタンアミド塩酸塩は、独特の電子特性と立体特性を与えるニトロフェニル基の存在によりユニークです。この独自性は、化合物の反応性や生物学的標的との相互作用に影響を与える可能性があり、研究や産業における特定の用途に適しています。
類似化合物との比較
Similar Compounds
(S)-2-(Boc-amino)-5-guanidino-N-(4-methoxyphenyl)pentanamide Hydrochloride: Similar structure but with a methoxy group instead of a nitro group.
(S)-2-(Boc-amino)-5-guanidino-N-(4-chlorophenyl)pentanamide Hydrochloride: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(S)-2-(Boc-amino)-5-guanidino-N-(4-nitrophenyl)pentanamide Hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
tert-butyl N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O5.ClH/c1-17(2,3)28-16(25)22-13(5-4-10-20-15(18)19)14(24)21-11-6-8-12(9-7-11)23(26)27;/h6-9,13H,4-5,10H2,1-3H3,(H,21,24)(H,22,25)(H4,18,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVONNGVXPOXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)

![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)
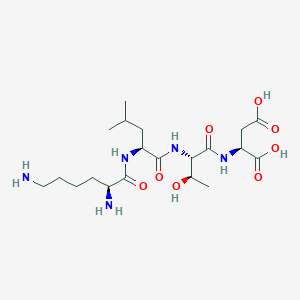
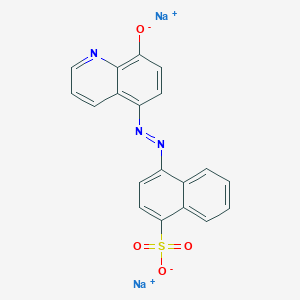
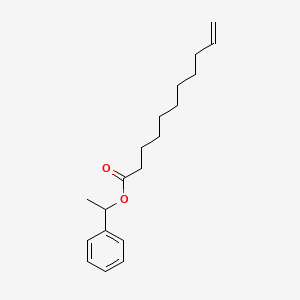
![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)
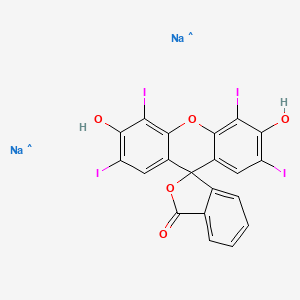
![2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-](/img/structure/B12517666.png)
![4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)
